2-[4-(Octyloxy)phenyl]pyrimidin-5-OL
Overview
Description
2-[4-(Octyloxy)phenyl]pyrimidin-5-OL, also known as OPY-1, is a synthetic compound that has been developed for scientific research purposes. It belongs to the class of pyrimidine derivatives and has shown potential as a therapeutic agent for various diseases.
Mechanism of Action
The exact mechanism of action of 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes and signaling pathways involved in cancer growth, inflammation, and neurodegeneration. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression. By inhibiting HDACs, this compound can alter the expression of genes involved in cancer growth and inflammation. This compound has also been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in regulating various signaling pathways involved in neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological research, this compound has been shown to reduce neuroinflammation and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, which makes it a reliable compound for research purposes. Another advantage is its versatility in different research areas, as it has shown potential in cancer, inflammation, and neurological research. However, one limitation of using this compound is its limited solubility in water, which can affect its bioavailability and efficacy in certain experiments.
Future Directions
There are several future directions for 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL research. In cancer research, this compound can be further studied for its potential as a therapeutic agent in combination with other chemotherapy drugs. In inflammation research, this compound can be studied for its potential in treating chronic inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. In neurological research, this compound can be studied for its potential in treating other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies can be conducted to understand the exact mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown potential as a therapeutic agent in various diseases. Its versatility in different research areas and high purity make it a reliable compound for scientific research. Further studies can be conducted to explore its potential as a therapeutic agent and understand its exact mechanism of action.
Scientific Research Applications
2-[4-(Octyloxy)phenyl]pyrimidin-5-OL has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results as a cytotoxic agent against various cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its anti-inflammatory properties and has shown to reduce inflammation in animal models of arthritis and colitis. In neurological research, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury.
properties
CAS RN |
117806-59-4 |
---|---|
Molecular Formula |
C18H24N2O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-(4-octoxyphenyl)pyrimidin-5-ol |
InChI |
InChI=1S/C18H24N2O2/c1-2-3-4-5-6-7-12-22-17-10-8-15(9-11-17)18-19-13-16(21)14-20-18/h8-11,13-14,21H,2-7,12H2,1H3 |
InChI Key |
KXWVGOKYLYTARK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)O |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)O |
synonyms |
5-Hydroxy-2-[4-(octyloxy)-phenyl]-pyrimidine |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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